2-Bromo-4-ethoxy-1-methylbenzene
Overview
Description
2-Bromo-4-ethoxy-1-methylbenzene is a chemical compound with the molecular formula C9H11BrO. It has a molecular weight of 215.09 . It is also known as 1-Bromo-2-ethoxy-4-methylbenzene .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-ethoxy-1-methylbenzene consists of a benzene ring substituted with a bromo, ethoxy, and methyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Scientific Research Applications
Oxidation Processes
2-Bromo-4-ethoxy-1-methylbenzene is involved in various oxidation processes. For example, the liquid-phase oxidation of methylbenzenes catalyzed by cobalt(II) and copper(II) acetates in the presence of sodium bromide produces benzyl acetates and benzaldehydes with high selectivity. A nuclear-brominated product, 3-bromo-4-methoxytoluene, is also obtained in certain cases (Okada & Kamiya, 1981).
Thermochemistry Studies
The compound is used in thermochemistry studies to understand vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes. This research is crucial for understanding the thermodynamic properties of these substances (Verevkin et al., 2015).
Radical Cyclization
In the field of organic chemistry, 2-Bromo-4-ethoxy-1-methylbenzene is used in selective radical cyclization processes. This involves the transformation of propargyl bromoethers to tetrahydrofuran derivatives, demonstrating its utility in synthesizing complex organic structures (Esteves, Ferreira, & Medeiros, 2007).
Anticancer Research
In medicinal chemistry, derivatives of 2-Bromo-4-ethoxy-1-methylbenzene have been explored for their anticancer properties. The synthesis of specific compounds like N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide shows potential applications in cancer treatment (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Synthesis of Intermediates
The compound plays a role in the synthesis of other important chemical intermediates. For instance, its derivatives are used in the alternative synthesis of coenzyme Q homologs and analogs, demonstrating its versatility in organic synthesis (Yang, Weng, & Zheng, 2006).
Metabolism Studies
2-Bromo-4-ethoxy-1-methylbenzene is also relevant in studies investigating the metabolism of bromobenzene, leading to insights into its biotransformation and excretion in various animal models (Lertratanangkoon, 1993).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-ethoxy-1-methylbenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
This interaction results in the substitution of a hydrogen atom on the benzene ring with the 2-Bromo-4-ethoxy-1-methyl group .
Biochemical Pathways
The compound’s action primarily affects the Suzuki–Miyaura coupling pathway . This pathway involves the cross-coupling of organoboron compounds with organic halides or triflates using a palladium catalyst . The 2-Bromo-4-ethoxy-1-methylbenzene can act as an organoboron reagent in this pathway .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making 2-Bromo-4-ethoxy-1-methylbenzene a valuable reagent in organic chemistry .
Action Environment
The action of 2-Bromo-4-ethoxy-1-methylbenzene can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the type of palladium catalyst used, the temperature, and the solvent
properties
IUPAC Name |
2-bromo-4-ethoxy-1-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXPUQREWIXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethoxy-1-methylbenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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